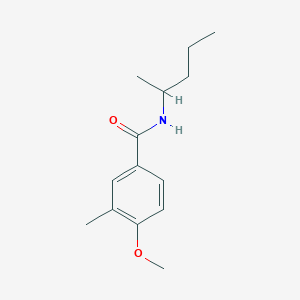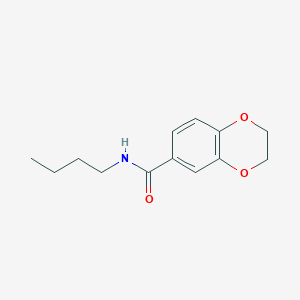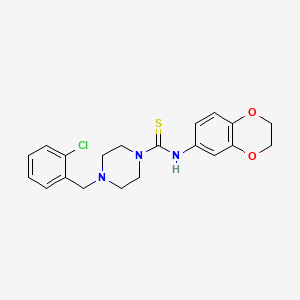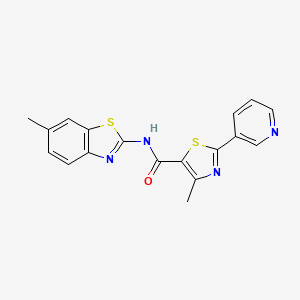
4-methoxy-3-methyl-N-(1-methylbutyl)benzamide
描述
4-methoxy-3-methyl-N-(1-methylbutyl)benzamide, also known as MMMP, is a chemical compound that has been extensively researched due to its potential applications in various fields. MMMP is a member of the benzamide family and is commonly used in scientific research as a tool to study the effects of dopamine D2 receptors in the brain.
作用机制
4-methoxy-3-methyl-N-(1-methylbutyl)benzamide acts as a competitive antagonist of dopamine D2 receptors, which are primarily located in the brain. By blocking these receptors, this compound can alter the activity of dopamine in the brain, which can have various effects on behavior and physiology. The exact mechanism of action of this compound is still being studied, but it is believed to involve the inhibition of dopamine release and the modulation of dopamine receptor signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific experimental conditions and the dose used. In general, this compound has been shown to reduce the activity of dopamine neurons in the brain, which can lead to changes in behavior and physiology. This compound has also been shown to have effects on other neurotransmitter systems, including serotonin and norepinephrine.
实验室实验的优点和局限性
One advantage of using 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide in lab experiments is its high selectivity for dopamine D2 receptors, which allows for more precise manipulation of these receptors compared to other compounds. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to use in certain experiments. Additionally, the effects of this compound can vary depending on the dose used, which can make it challenging to interpret results.
未来方向
There are many potential future directions for research on 4-methoxy-3-methyl-N-(1-methylbutyl)benzamide. One area of interest is the development of new compounds that are more potent and selective than this compound. Another area of research is the use of this compound in animal models of disease, such as Parkinson's disease and schizophrenia. Additionally, there is ongoing research on the role of dopamine D2 receptors in various physiological and pathological conditions, which could lead to new applications for this compound in the future.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its high selectivity for dopamine D2 receptors makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound that could lead to new insights into the function of dopamine receptors in the brain.
科学研究应用
4-methoxy-3-methyl-N-(1-methylbutyl)benzamide has been widely used as a research tool to study the effects of dopamine D2 receptors in the brain. It has been shown to be a potent and selective antagonist of dopamine D2 receptors, which makes it useful for studying the role of these receptors in various physiological and pathological conditions. This compound has also been used in studies related to drug addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
4-methoxy-3-methyl-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-6-11(3)15-14(16)12-7-8-13(17-4)10(2)9-12/h7-9,11H,5-6H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQNHXOKTVCWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-3-isopropoxybenzamide](/img/structure/B4777351.png)
![N-(2-furylmethyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4777354.png)
![methyl 2-({2-cyano-3-[4-methoxy-3-(methoxymethyl)phenyl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4777365.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4777399.png)
![3,8-bis[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-6H-benzo[c]chromen-6-one](/img/structure/B4777413.png)

![methyl 3-[({[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4777439.png)

![1-phenyl-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777448.png)
![2-({[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4777449.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4777451.png)